molecular formula C22H30N4O B247685 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

Cat. No. B247685
M. Wt: 366.5 g/mol
InChI Key: WCJLQSZSUJQJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction.

Mechanism Of Action

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration in the brain. It also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By modulating these two pathways, 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine is thought to reduce symptoms of depression, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin and dopamine in the brain, which are both implicated in the regulation of mood, motivation, and reward. 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has also been found to reduce the levels of corticosterone, a stress hormone that is elevated in depression and anxiety. Additionally, 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its high selectivity for the serotonin transporter and the 5-HT1A receptor, which allows for precise modulation of these pathways. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has some limitations, including its relatively low potency compared to other SSRIs and its potential for off-target effects at higher doses.

Future Directions

There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine. One area of research is the development of more potent and selective derivatives of 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine, which could improve its therapeutic efficacy and reduce off-target effects. Another area of research is the investigation of 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine's potential neuroprotective effects in other neurodegenerative disorders, such as Alzheimer's disease. Additionally, the combination of 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine with other drugs or therapies could be explored to enhance its therapeutic effects. Overall, the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine holds great promise for the development of novel treatments for neurological disorders.

Synthesis Methods

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine can be synthesized through a multi-step synthetic route, starting from commercially available starting materials. The first step involves the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid to give 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine. This synthesis method has been optimized and validated through several studies, ensuring high yields and purity of the final product.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has shown promising results in reducing symptoms of depression, anxiety, and addiction. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor, which are both implicated in the pathophysiology of these disorders. 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has also been studied for its potential neuroprotective effects in Parkinson's disease, where it has been found to protect dopaminergic neurons from oxidative stress-induced damage.

properties

Product Name

1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C22H30N4O/c1-27-22-8-3-2-7-21(22)26-16-14-25(15-17-26)20-9-12-24(13-10-20)18-19-6-4-5-11-23-19/h2-8,11,20H,9-10,12-18H2,1H3

InChI Key

WCJLQSZSUJQJNV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=N4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=N4

Origin of Product

United States

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